1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one

Lipophilicity LogP N-alkyl substitution

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one (CAS 920803-96-9) is a synthetic aromatic ketone bearing a 4-fluorophenyl ring and an N-allylamine side chain, belonging to the substituted 2-amino-1-arylethanone class. Its molecular formula is C₁₁H₁₂FNO (MW 193.22 g/mol) and its computed physicochemical properties include a LogP of 2.17 and a topological polar surface area (tPSA) of 29.1 Ų.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 920803-96-9
Cat. No. B12641601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one
CAS920803-96-9
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC=CCNCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H12FNO/c1-2-7-13-8-11(14)9-3-5-10(12)6-4-9/h2-6,13H,1,7-8H2
InChIKeyIMFQCIUEEWOWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one (CAS 920803-96-9): Procurement-Relevant Chemical Profile


1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one (CAS 920803-96-9) is a synthetic aromatic ketone bearing a 4-fluorophenyl ring and an N-allylamine side chain, belonging to the substituted 2-amino-1-arylethanone class . Its molecular formula is C₁₁H₁₂FNO (MW 193.22 g/mol) and its computed physicochemical properties include a LogP of 2.17 and a topological polar surface area (tPSA) of 29.1 Ų . These features place it at the intersection of fluorinated building blocks and allylamine-functionalized intermediates, making it a candidate for medicinal chemistry programs that require both metabolic resilience and a synthetic handle for further elaboration.

Why 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one Cannot Be Replaced by Common In-Class Analogs


Although the 2-amino-1-(4-fluorophenyl)ethanone scaffold appears modular, simple N-alkyl substitution profoundly alters both physicochemical and reactivity profiles. Replacing the N-allyl group with a methyl or ethyl chain reduces lipophilicity (LogP) and eliminates the terminal olefin required for thiol-ene coupling, hydrosilylation, or metathesis-based diversification . Conversely, substituting the 4-fluorophenyl ring with chloro or unsubstituted phenyl modifies electronic character, hydrogen-bonding capacity, and metabolic soft-spot handling. These non-linear structure–property relationships mean that in-class compounds are not functionally interchangeable for applications demanding precise LogP windows, defined tPSA thresholds, or a covalent ligation handle [1]. The quantitative evidence below maps the specific dimensions where 1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one offers verifiable differentiation.

Head-to-Head Evidence Guide: Quantified Differentiation of 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one from Closest Analogs


Lipophilicity (LogP) Differentiation Relative to N-Methyl and N-Ethyl Congeners

The N-allyl substituent on 1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one elevates its computed LogP by approximately 0.5–0.8 log units compared to its N-methyl (CAS 766473-59-0) and N-ethyl (CAS 920803-95-8) analogs, consistent with the increased hydrocarbon surface area from the allyl fragment . This shift moves the compound into a lipophilicity range associated with improved passive membrane permeability for certain target classes, while the polar surface area remains essentially unchanged (tPSA 29.1 Ų for all three analogs due to identical heteroatom counts) .

Lipophilicity LogP N-alkyl substitution Physicochemical profiling

Synthetic Handle: Terminal Olefin as a Site for Selective Functionalization

Unlike its N-methyl and N-ethyl counterparts, 1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one possesses a terminal alkene that enables selective, high-yielding transformations orthogonal to the ketone and aryl fluoride functionalities. For example, thiol-ene “click” reactions proceed under radical conditions to install biotin, PEG chains, or fluorescent reporters without protecting-group manipulations [1]. This reactivity is absent in the saturated N-alkyl analogs, which require pre-functionalization or less efficient coupling strategies.

Click chemistry Thiol-ene coupling Metathesis Bioconjugation

Antifungal Pharmacophore Alignment: Allylamine Motif Recognized by Squalene Epoxidase

Allylamine-type antimycotics such as naftifine and terbinafine exert their activity through inhibition of squalene epoxidase, a mechanism that requires the N-allyl group as a key pharmacophoric element [1]. In a structure-activity relationship study of allylamine antimycotics, compounds bearing a 4-fluorophenyl group (series 2a–5a) exhibited significant in vitro antifungal activity against Trichophyton mentagrophytes [2]. Although 1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one was not directly tested, its structural alignment with the active 4-fluorophenyl-allylamine motif supports its potential as a precursor or scaffold for antifungal lead optimization, in contrast to N-alkyl analogs lacking the allyl group, which are inactive in this pharmacophore context [2].

Antifungal Squalene epoxidase Allylamine pharmacophore SAR

Fluorine-Assisted Metabolic Stability vs. Non-Fluorinated and Chloro Analogs

The 4-fluoro substituent on the phenyl ring is well-documented to block cytochrome P450-mediated para-hydroxylation, a common metabolic soft-spot in drug candidates [1]. In contrast, the non-fluorinated phenyl analog (CAS not identified) would be susceptible to rapid hydroxylation and subsequent conjugation, while the 4-chloro analog (though also blocking para-oxidation) introduces a heavier halogen with distinct electronic and steric properties that can alter target binding. Fluorine's small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) and high electronegativity provide a unique balance of metabolic shielding and isosteric mimicry of hydrogen [1].

Metabolic stability Fluorine substitution CYP450 Drug-likeness

Optimal Procurement Scenarios for 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one (CAS 920803-96-9)


Antifungal Lead Optimization: Allylamine Pharmacophore Scaffold

Programs targeting squalene epoxidase for dermatophyte or systemic fungal infections should select the allyl-bearing compound as the core scaffold. The N-allyl group is a validated pharmacophoric element for this target class [2], and the 4-fluorophenyl substitution aligns with active series showing significant in vitro activity against T. mentagrophytes [3]. Saturated N-alkyl analogs lack the requisite allyl motif and are not viable starting points for this mechanism of action.

Bioconjugation and Chemical Probe Synthesis via Thiol-ene Click Chemistry

When the synthetic workflow requires late-stage attachment of biotin, fluorophores, or PEG linkers under mild conditions, the terminal olefin of the allyl group enables direct thiol-ene coupling [1]. This capability eliminates the need for additional protection/deprotection steps or pre-installation of alternative linkers, reducing overall step count relative to the N-methyl or N-ethyl analogs.

Physicochemical Property Optimization for CNS-Penetrant Candidates

The computed LogP of 2.17 places this compound in an optimal range for passive CNS penetration (typically LogP 2–4), while the 4-fluoro substituent provides metabolic shielding of the para-position [4]. The N-allyl group contributes higher lipophilicity than its N-methyl (est. LogP ~1.4) or N-ethyl (est. LogP ~1.7) counterparts, making it the preferred choice when increased membrane permeability is desired without adding molecular weight.

Synthetic Intermediate for Diversification via Olefin Metathesis

The allyl handle is amenable to cross-metathesis with functionalized alkenes, enabling rapid diversification of the amino side chain. This reactivity is absent in saturated N-alkyl analogs and offers a strategic advantage in library synthesis for SAR exploration, where a common intermediate can be elaborated into multiple final compounds using a single metathesis step [1].

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